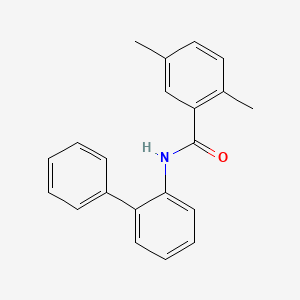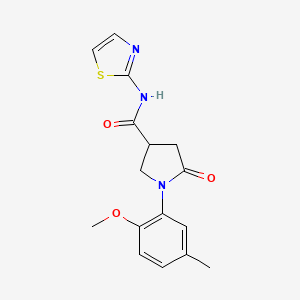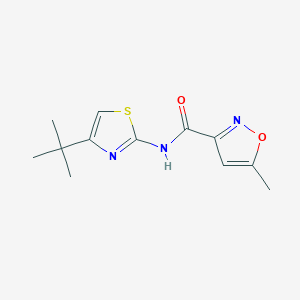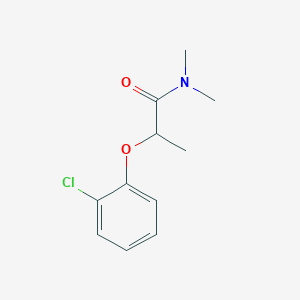
N-2-biphenylyl-2,5-dimethylbenzamide
Übersicht
Beschreibung
N-2-biphenylyl-2,5-dimethylbenzamide, commonly known as BPDM, is a chemical compound that has been widely used in scientific research due to its unique properties. BPDM is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the family of amide derivatives. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. BPDM is known for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins that cause inflammation and pain.
Wirkmechanismus
BPDM exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins that cause inflammation and pain. BPDM selectively inhibits the activity of COX-2 enzymes, which are upregulated in response to inflammation and are responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2 activity, BPDM reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
BPDM has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. BPDM has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, BPDM has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BPDM has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. BPDM is also highly selective for COX-2 enzymes, making it a useful tool for studying the role of COX-2 in various biological processes. However, BPDM has some limitations as well. It has low water solubility, which can make it difficult to use in aqueous solutions. Additionally, BPDM has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on BPDM. One area of interest is the development of new derivatives of BPDM that may have improved pharmacological properties. For example, researchers could explore modifications to the BPDM molecule that could increase its solubility or extend its half-life. Another area of interest is the use of BPDM in combination with other drugs or therapies for the treatment of various diseases. For example, BPDM could be combined with other anti-inflammatory drugs or chemotherapeutic agents to enhance their effectiveness. Finally, researchers could explore the potential use of BPDM in the treatment of other diseases beyond those currently being studied, such as autoimmune diseases or chronic pain conditions.
Wissenschaftliche Forschungsanwendungen
BPDM has been extensively studied for its potential therapeutic applications in various diseases such as arthritis, cancer, and Alzheimer's disease. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of inflammatory diseases. BPDM has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-15-12-13-16(2)19(14-15)21(23)22-20-11-7-6-10-18(20)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLXZBJGVIPSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-phenylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(3,4-dimethoxyphenyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4843428.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4843431.png)
![4-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4843435.png)
![2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4843453.png)
![N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4843461.png)

![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[3-(trifluoromethyl)benzyl]-1,3-propanediamine](/img/structure/B4843470.png)

![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4843480.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B4843482.png)

![N-[1-(4-isopropylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4843509.png)

![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4843520.png)